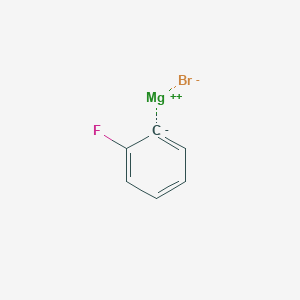

2-Fluorophenylmagnesium bromide

Description

Properties

IUPAC Name |

magnesium;fluorobenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFNFSPJVPNKFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305759 | |

| Record name | Bromo(2-fluorophenyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-53-7 | |

| Record name | Bromo(2-fluorophenyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Grignard Formation Protocol

The foundational method for preparing 2-fluorophenylmagnesium bromide involves reacting 2-bromofluorobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions. Key steps include:

-

Apparatus Setup : A dried two- or three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, purged with nitrogen or argon to exclude moisture and oxygen.

-

Magnesium Activation : Magnesium turnings are activated with iodine or 1,2-dibromoethane to initiate the reaction. For example, iodine (0.1–1% wt) is added to magnesium to remove surface oxides, enabling efficient electron transfer.

-

Reagent Addition : A solution of 2-bromofluorobenzene in THF is added dropwise to maintain controlled exothermicity. Rapid addition risks boiling THF (BP: 66°C), while slow addition ensures steady Mg consumption.

-

Reflux Conditions : The mixture is heated to 68–70°C for 30–60 minutes post-addition to complete reagent formation.

Critical Parameters :

Challenges in Ortho-Substituted Grignard Formation

The ortho-fluorine group introduces steric hindrance and electronic effects that complicate reagent formation compared to para-substituted analogs. Key challenges include:

-

Initiation Delays : The electron-withdrawing fluorine reduces aryl bromide reactivity, necessitating higher activation energy. Solutions include using freshly activated magnesium or ultrasonic agitation.

-

Side Reactions : Prolonged heating may lead to Wurtz coupling (aryl-aryl dimerization) or solvent decomposition. Monitoring via gas evolution or quenching aliquots in deuterated water for <sup>1</sup>H NMR analysis mitigates this.

Industrial Production Methods

Scalable Synthesis

Industrial protocols optimize yield and safety through:

-

Continuous Flow Systems : Automated feed systems control exothermicity, enabling kilogram-scale production.

-

Solvent Recovery : THF is distilled under reduced pressure and reused, reducing costs.

-

Quality Control : Titration with 2-butanol or GC-MS ensures reagent concentration and purity.

Table 1. Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 0.1–2 L | 50–500 L |

| Temperature Control | Oil bath | Jacketed reactors with coolant |

| Yield | 70–85% | 85–92% |

| Purity Assay | NMR, titration | HPLC, automated titration |

Reaction Optimization Strategies

Initiator Selection

Initiators significantly impact reaction onset and completion:

Solvent Alternatives

While THF is standard, co-solvents like diethyl ether or methyl-THF improve solubility for stubborn substrates. Methyl-THF’s higher boiling point (80°C) allows reflux at elevated temperatures.

Case Studies and Experimental Data

Synthesis from 2-Bromofluorobenzene

A 2023 study reported the following optimized procedure:

-

Reactants : 2-Bromofluorobenzene (93.0 mmol), Mg turnings (97.7 mmol), THF (93 mL).

-

Conditions : 1,2-Dibromoethane initiator, N<sub>2</sub> atmosphere, 68°C reflux for 1.5 h.

-

Yield : 88% (determined by titration).

Table 2. Effect of Initiators on Reaction Efficiency

| Initiator | Time to Initiation (min) | Final Yield (%) |

|---|---|---|

| Iodine | 15–20 | 82 |

| 1,2-Dibromoethane | 5–10 | 89 |

| None (activated Mg) | >60 | 45 |

Troubleshooting Common Issues

Failed Initiation

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

Substitution Reactions: It can replace halides in aromatic compounds.

Coupling Reactions: It is used in the formation of carbon-carbon bonds in the presence of catalysts.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Solvents: Anhydrous THF is commonly used to dissolve the Grignard reagent.

Major Products Formed:

Alcohols: From reactions with aldehydes and ketones.

Biphenyl Compounds: From coupling reactions.

Scientific Research Applications

Organic Synthesis

2-Fluorophenylmagnesium bromide is extensively used in the synthesis of complex organic molecules, including:

- Pharmaceuticals: It aids in creating drug intermediates and biologically active compounds.

- Agrochemicals: The compound is useful in synthesizing herbicides and pesticides.

- Materials Science: It contributes to the development of polymers and resins with specific properties.

Mechanistic Studies

The compound facilitates mechanistic studies due to its nucleophilic nature. It reacts with electrophilic centers, such as carbonyl groups, leading to the formation of alcohols and other functionalized compounds. This property is crucial for understanding reaction pathways and developing new synthetic methodologies .

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the effectiveness of 2-fluorophenylmagnesium bromide in synthesizing novel alkyl/aryl alcohols through nucleophilic addition reactions with various carbonyl compounds. The reactions were conducted under controlled temperatures to minimize decomposition:

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Aldehyde Addition | 50% | Moderate yields observed |

| Ketone Addition | 65% | Higher yields noted with optimized conditions |

This study highlighted the compound's utility in generating compounds with potential therapeutic applications .

Case Study 2: Coupling Reactions

In another investigation, 2-fluorophenylmagnesium bromide was employed in aerobic heterocoupling reactions, achieving notable yields:

| Coupling Partner | Yield (%) |

|---|---|

| Phenylmagnesium Bromide | 81% |

| p-Methoxyphenylmagnesium Bromide | 87% |

These results underscore the reagent's effectiveness in forming biaryl compounds, which are essential in drug discovery .

Mechanism of Action

The mechanism of action of 2-fluorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of the fluorine atom can influence the reactivity and selectivity of the Grignard reagent .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-fluorophenylmagnesium bromide with structurally related Grignard reagents:

| Compound Name | CAS Number | Solvent | Concentration (mol/L) | Key Structural Feature |

|---|---|---|---|---|

| 2-Fluorophenylmagnesium bromide | 446-53-7 | THF | 0.5–1.0 | Ortho-fluorophenyl group |

| 4-Fluorophenylmagnesium bromide | 352-13-6 | Diethyl ether | 2.0 | Para-fluorophenyl group |

| Phenylmagnesium bromide | 100-58-3 | THF/2-MeTHF | 2.9–3.0 | Non-fluorinated phenyl group |

| 2-Chloro-6-fluorobenzylmagnesium chloride | - | 2-MeTHF | 0.25 | Chloro and fluoro substituents |

| 2-Bromobenzylmagnesium bromide | - | Diethyl ether | 0.5 | Bromobenzyl group |

Key Observations :

- Fluorine Substitution : The ortho-fluorine in 2-fluorophenylmagnesium bromide introduces steric hindrance and electron-withdrawing effects, reducing nucleophilicity compared to phenylmagnesium bromide. This contrasts with para-fluorophenyl analogs, where electronic effects dominate over steric factors .

- Solvent Effects : THF stabilizes Grignard reagents better than diethyl ether, enhancing the reactivity of 2-fluorophenylmagnesium bromide in cross-coupling reactions .

Reactivity and Reaction Pathways

Nucleophilic Additions

Studies show that 2-fluorophenylmagnesium bromide participates in nucleophilic additions to benzyne, yielding products like 2-fluorobiphenyl (via cycloaddition) and 2'-fluoro-2-biphenylmagnesium bromide (via stepwise addition) . In contrast, phenylmagnesium bromide reacts more rapidly with benzyne due to the absence of electron-withdrawing fluorine, favoring biphenyl derivatives.

Side Reactions

- Competing Pathways: 2-Fluorophenylmagnesium bromide exhibits comparable rates of nucleophilic addition and cycloaddition to benzyne, unlike non-fluorinated analogs, where nucleophilic addition dominates .

Stability and Handling

- Moisture Sensitivity : 2-Fluorophenylmagnesium bromide decomposes rapidly in water, similar to other Grignard reagents. However, its THF solution offers greater stability compared to diethyl ether-based analogs .

- Safety Protocols : Like phenylmagnesium bromide, it requires handling under inert atmospheres (argon/nitrogen) to prevent exothermic decomposition .

Biological Activity

2-Fluorophenylmagnesium bromide (C6H4BrFMg) is an organometallic compound classified as a Grignard reagent. It plays a significant role in organic synthesis, particularly in forming carbon-carbon bonds. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by research findings and case studies.

Molecular Formula: C6H4BrFMg

Molecular Weight: 201.36 g/mol

Appearance: Colorless to light yellow liquid

Solubility: Soluble in anhydrous ether and THF (tetrahydrofuran)

The primary mechanism by which 2-fluorophenylmagnesium bromide exerts its biological activity involves nucleophilic addition reactions. The carbon-magnesium bond acts as a nucleophile, attacking electrophilic centers such as carbonyl groups, leading to the formation of alcohols and other functionalized compounds. The presence of the fluorine atom enhances the reactivity and selectivity of the reagent, making it valuable in synthesizing biologically active compounds .

Biological Applications

2-Fluorophenylmagnesium bromide is utilized in various biological and medicinal chemistry applications:

- Synthesis of Drug Intermediates: It is involved in creating intermediates for pharmaceuticals, contributing to drug discovery and development processes.

- Preparation of Biologically Active Compounds: The compound aids in synthesizing complex organic molecules that exhibit biological activity, including potential therapeutic agents .

- Research in Medicinal Chemistry: Its unique properties allow for the exploration of new drug candidates with enhanced efficacy and reduced side effects.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 2-fluorophenylmagnesium bromide in various synthetic pathways:

-

Aerobic Heterocoupling Reactions:

Reaction Yield (%) Coupling with phenylmagnesium bromide 81 Coupling with p-methoxyphenylmagnesium bromide 87 -

Anti-Inflammatory Activity:

Compound Edema Volume (± S.E) % Inhibition Compound 1 1.080 ± 0.030 * 49.76 Compound 2 1.133 ± 0.049 * 47.30 Compound 3 0.800 ± 0.036 * 62.79 - Synthesis of Novel Alkyl/Aryl Alcohols:

Comparison with Similar Compounds

The unique properties of 2-fluorophenylmagnesium bromide can be contrasted with other similar Grignard reagents:

| Compound | Key Features |

|---|---|

| Phenylmagnesium Bromide | Lacks fluorine; less selective |

| 2-Chlorophenylmagnesium Bromide | Chlorine atom affects reactivity |

| 2-Bromophenylmagnesium Bromide | Different reaction pathways due to bromine |

The presence of fluorine in 2-fluorophenylmagnesium bromide enhances its reactivity compared to these analogous compounds, facilitating more efficient synthesis routes for biologically active molecules.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-fluorophenylmagnesium bromide in THF solutions?

- Methodological Answer :

- Inert Atmosphere : Always use under nitrogen/argon to prevent moisture/oxygen degradation, as Grignard reagents react violently with water .

- PPE : Wear flame-resistant lab coats, face shields, and gloves due to flammability and corrosivity .

- Storage : Store in sealed, dry containers at room temperature away from oxidizers. THF solutions should be used promptly to avoid solvent evaporation and concentration changes .

Q. How is 2-fluorophenylmagnesium bromide typically synthesized, and what purity controls are recommended?

- Methodological Answer :

- Synthesis : React 2-fluorobromobenzene with magnesium turnings in anhydrous THF under inert gas. Monitor exothermic reaction to prevent boiling .

- Purity Control : Use titration (e.g., Gilman test) to confirm active Mg content. NMR or GC-MS can verify aryl group integrity and solvent purity .

Advanced Research Questions

Q. How does the ortho-fluorine substituent influence the reactivity of 2-fluorophenylmagnesium bromide in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The ortho-fluorine increases steric hindrance, reducing nucleophilicity compared to para-substituted analogs. This requires higher temperatures or longer reaction times in Kumada couplings .

- Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes the magnesiate intermediate but may slow transmetallation. Optimize catalyst loadings (e.g., Ni/ligand ratios) to counterbalance .

Q. What experimental strategies resolve contradictions in reported yields for reactions involving 2-fluorophenylmagnesium bromide?

- Methodological Answer :

- Standardized Titration : Discrepancies often arise from inconsistent reagent concentration measurements. Use quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for precise molarity determination .

- Moisture Control : Trace water in THF decomposes Grignard reagents. Implement Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

Q. How can capillary electrophoresis (CE) be optimized to quantify bromide byproducts in reactions using 2-fluorophenylmagnesium bromide?

- Methodological Answer :

- Buffer Selection : Use a borate buffer (pH 9.3) with 10 mM SDS to enhance chloride/bromide peak resolution. Adjust voltage to 20 kV for optimal separation .

- Sample Prep : Acidify reaction aliquots with HNO₃ to stabilize bromide ions. Centrifuge to remove particulates before injection .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the impact of THF solvent quality on 2-fluorophenylmagnesium bromide stability?

- Methodological Answer :

- Controlled Variables : Test THF batches with varying water content (0–500 ppm). Monitor reagent decomposition via timed aliquots analyzed by GC-MS .

- Accelerated Aging : Store solutions at 40°C and track active Mg content weekly. Use Arrhenius modeling to predict shelf life under standard conditions .

Q. What statistical approaches are recommended for analyzing variability in Grignard-mediated reaction outcomes?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.